7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one
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Overview
Description
7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and have been widely studied for their medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one typically involves the condensation of salicylaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which then cyclizes to form the desired coumarin derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various coumarin derivatives with potential biological activities.
Biology: Studied for its role in inhibiting enzymes and interacting with biological macromolecules.
Medicine: Investigated for its potential as an anticoagulant, anticancer, and antimicrobial agent.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and exhibiting anticancer properties.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Comparison with Similar Compounds
- 4-[(Hydroxyimino)methyl]benzoic acid
- 2-[(Hydroxyimino)methyl]imidazole
- 3,4,5-trihydroxy-2-[(hydroxyimino)methyl]benzoic acid
Comparison:
- 4-[(Hydroxyimino)methyl]benzoic acid: Similar in structure but lacks the coumarin backbone, leading to different biological activities.
- 2-[(Hydroxyimino)methyl]imidazole: Contains an imidazole ring instead of a benzopyran, affecting its reactivity and applications.
- 3,4,5-trihydroxy-2-[(hydroxyimino)methyl]benzoic acid: Possesses additional hydroxyl groups, enhancing its antioxidant properties .
7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one stands out due to its unique coumarin structure, which imparts a wide range of biological activities and applications in various fields.
Properties
CAS No. |
675616-73-6 |
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Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-(hydroxyiminomethyl)chromen-2-one |
InChI |
InChI=1S/C10H7NO3/c12-10-4-3-8-2-1-7(6-11-13)5-9(8)14-10/h1-6,13H |
InChI Key |
DHLZAIWLWKDPJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)C=NO |
Origin of Product |
United States |
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